1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve high yields . Industrial production methods may involve optimizing these reactions for scale, ensuring purity, and minimizing by-products.
Chemical Reactions Analysis
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Coupling Reactions: The aldehyde group can participate in C–C and C–N coupling reactions, forming complex heterocyclic structures.
Scientific Research Applications
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. Indole derivatives often act as receptor agonists or inhibitors, modulating biological pathways. For instance, indole-3-carbaldehyde acts as an agonist at the aryl hydrocarbon receptor, influencing immune responses . The specific pathways and targets for this compound would depend on its structural modifications and the biological context.
Comparison with Similar Compounds
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Known for its role in immune modulation and plant hormone activity.
5-Methoxyindole: Used in various synthetic applications and known for its biological activities.
1-Methylindole-3-carboxaldehyde: Utilized in the synthesis of complex molecules and pharmaceuticals.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C15H19NO2/c1-10(2)8-16-11(3)14(9-17)13-7-12(18-4)5-6-15(13)16/h5-7,9-10H,8H2,1-4H3 |
InChI Key |
CPFXZNFQSHAFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(C)C)C=CC(=C2)OC)C=O |
Origin of Product |
United States |
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